1-(But-1-en-1-yl)-2-methylbenzene
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Overview
Description
1-(But-1-en-1-yl)-2-methylbenzene is an organic compound with the molecular formula C11H14 It is a derivative of benzene, where a butenyl group is attached to the benzene ring at the first position, and a methyl group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-1-en-1-yl)-2-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of toluene (methylbenzene) with but-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(But-1-en-1-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, resulting in 1-(Butyl)-2-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Products may include 1-(But-1-en-1-yl)-2-methylbenzyl alcohol, 1-(But-1-en-1-yl)-2-methylbenzaldehyde, and 1-(But-1-en-1-yl)-2-methylbenzoic acid.
Reduction: The major product is 1-(Butyl)-2-methylbenzene.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
1-(But-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(But-1-en-1-yl)-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
1-(But-1-en-1-yl)-2-(sec-butyl)disulfane: This compound has a similar butenyl group but differs in the presence of a disulfane group.
(E)-but-1-en-1-ylbenzene: This compound is similar but lacks the methyl group at the second position.
Uniqueness
1-(But-1-en-1-yl)-2-methylbenzene is unique due to the specific positioning of the butenyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
61337-36-8 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-but-1-enyl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h4-9H,3H2,1-2H3 |
InChI Key |
FFWIWOGEFRVJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC=CC=C1C |
Origin of Product |
United States |
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